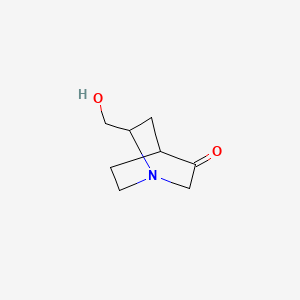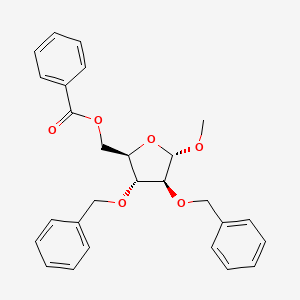
3-Quinuclidinone, 6-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidinone, 6-(hydroxymethyl)- is a bicyclic organic compound with the chemical formula C8H13NO2 It is a derivative of quinuclidinone, featuring a hydroxymethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinone, 6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the reduction of 3-quinuclidinone using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method includes the use of NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra, which efficiently converts 3-quinuclidinone to its hydroxymethyl derivative .
Industrial Production Methods
Industrial production of 3-Quinuclidinone, 6-(hydroxymethyl)- often involves large-scale synthesis under solvent-free conditions. This method is advantageous as it reduces the environmental impact and improves the overall yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinuclidinone, 6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone derivatives.
Reduction: Reduction reactions typically yield quinuclidinol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinuclidinone and quinuclidinol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
3-Quinuclidinone, 6-(hydroxymethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Quinuclidinone, 6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a precursor to quinuclidine, which is known to interact with muscarinic receptors in the nervous system . The compound’s hydroxymethyl group allows for further functionalization, enhancing its binding affinity and specificity towards target receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-Quinuclidinol: A closely related compound with a hydroxyl group instead of a hydroxymethyl group.
Quinuclidine: The parent compound, lacking the hydroxymethyl group.
3-Quinuclidinone: The ketone form of the compound without the hydroxymethyl group.
Uniqueness
3-Quinuclidinone, 6-(hydroxymethyl)- is unique due to its additional hydroxymethyl group, which provides increased reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
Propiedades
Número CAS |
34291-62-8 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c10-5-7-3-6-1-2-9(7)4-8(6)11/h6-7,10H,1-5H2 |
Clave InChI |
SXWPWSXEZZYEMP-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC(=O)C1CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)


![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)

![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


